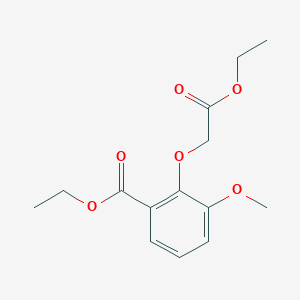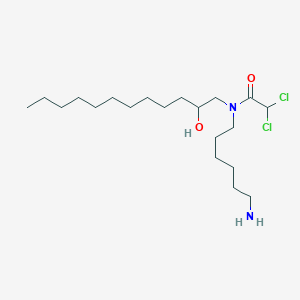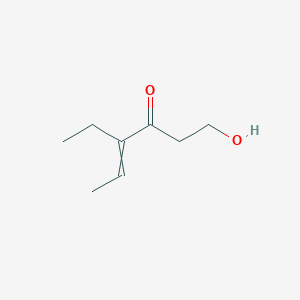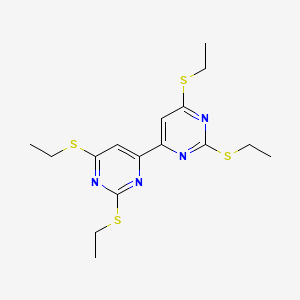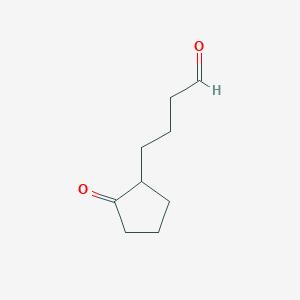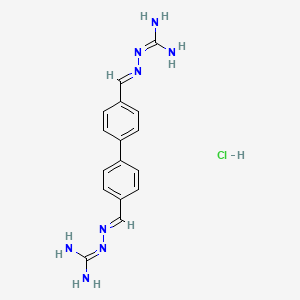
Hydrazinecarboximidamide, 2,2'-((1,1'-biphenyl)-4,4'-diyldimethylidyne)bis-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a biphenyl core and hydrazinecarboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride typically involves the reaction of hydrazinecarboximidamide with a biphenyl derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldipropylidyne)bis-, dinitrate
- Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldipropylidyne)bis-, sulfate
Uniqueness
Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62580-97-6 |
|---|---|
Molecular Formula |
C16H19ClN8 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-[(E)-[4-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]phenyl]methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C16H18N8.ClH/c17-15(18)23-21-9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-22-24-16(19)20;/h1-10H,(H4,17,18,23)(H4,19,20,24);1H/b21-9+,22-10+; |
InChI Key |
ZAIBVBVDUNMGDM-JMHDLFIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)C2=CC=C(C=C2)/C=N/N=C(N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N)C2=CC=C(C=C2)C=NN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14525788.png)
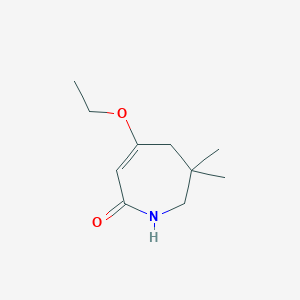
![2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14525806.png)
![8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14525807.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline](/img/structure/B14525814.png)
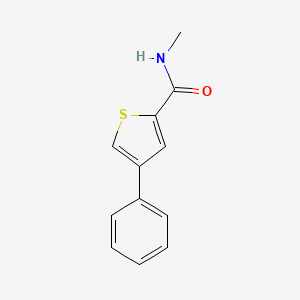
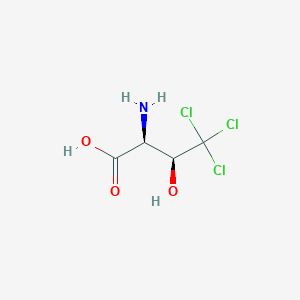
![2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione](/img/structure/B14525829.png)
![7-Oxabicyclo[4.1.0]hept-3-en-2-ol](/img/structure/B14525845.png)
